N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Overview
Description
N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.11471265 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polycondensation and Polymer Science
One notable application involves the polycondensation of pyridine dicarboxylic acid with diamino compounds to synthesize polyamides with high thermal stability and inherent viscosities. These materials exhibit excellent solubility in select organic solvents and are stable up to 400°C under an argon atmosphere, highlighting their potential in high-temperature applications and materials science (Banihashemi & Eghbali, 1976).
Advanced Material Properties
Further research has led to the development of novel fluorinated polyamides containing pyridine and sulfone moieties. These materials are distinguished by their solubility in common organic solvents, high glass transition temperatures, and excellent thermal stability. Their capability to form transparent, flexible films with low dielectric constants suggests applications in electronics and as advanced coatings (Xiao-Ling Liu et al., 2013).
Histone Deacetylase Inhibition for Cancer Therapy
In the realm of medicinal chemistry, derivatives of N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. These compounds, specifically designed to target HDACs 1-3 and 11, have shown promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis, positioning them as potential candidates for cancer therapy (Nancy Z. Zhou et al., 2008).
Nonlinear Optical Materials
Additionally, derivatives have been used in the synthesis of azo sulfonamide chromophores for nonlinear optical (NLO) applications. These materials, when incorporated into guest-host polymer systems, have shown capabilities in second harmonic generation and the formation of photochromic gratings, indicating their potential use in optical data storage and photonic devices (S. Kucharski et al., 2010).
Properties
IUPAC Name |
4-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-24(20-11-9-19(10-12-20)18-6-2-1-3-7-18)26-21-13-15-22(16-14-21)31(29,30)27-23-8-4-5-17-25-23/h1-17H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNOZULBYWUAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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